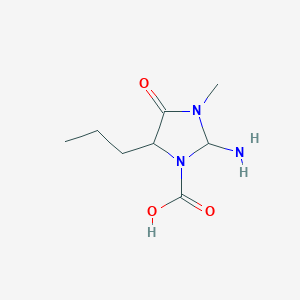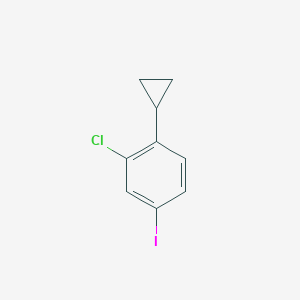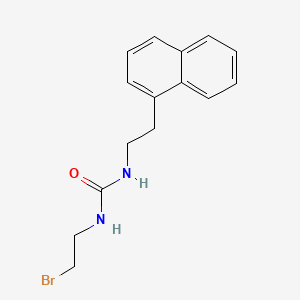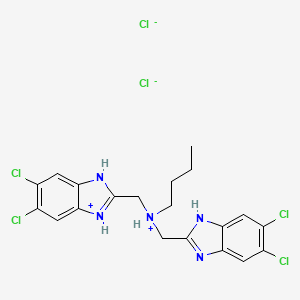
2,2'-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride typically involves the following steps:
Formation of 5,6-dichlorobenzimidazole: This can be achieved by reacting o-phenylenediamine with 2,3-dichlorobenzaldehyde under acidic conditions.
Linking with Butyliminodimethylene: The 5,6-dichlorobenzimidazole units are then linked using a butyliminodimethylene bridge.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole rings.
Reduction: Reduction reactions can also occur, especially at the chlorinated positions.
Substitution: The chlorinated positions on the benzimidazole rings are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the benzimidazole rings.
Reduction: Reduced derivatives with fewer chlorine atoms.
Substitution: Substituted benzimidazole derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties .
Biology:
- Investigated for its potential as an antiviral and antibacterial agent due to the bioactive nature of benzimidazole derivatives .
Medicine:
- Explored for its anticancer properties, particularly in inhibiting certain kinases and enzymes involved in cancer cell proliferation .
Industry:
- Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
5,6-Dichlorobenzimidazole riboside: A nucleoside analog with similar antiviral and anticancer properties.
Polyhalogenobenzimidazoles: Compounds with multiple halogen substitutions on the benzimidazole ring, showing varied biological activities.
Uniqueness:
- The presence of the butyliminodimethylene bridge in 2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride provides unique structural features that enhance its binding affinity to molecular targets and its overall biological activity.
Eigenschaften
CAS-Nummer |
102516-87-0 |
|---|---|
Molekularformel |
C20H21Cl6N5 |
Molekulargewicht |
544.1 g/mol |
IUPAC-Name |
butyl-[(5,6-dichloro-1H-benzimidazol-3-ium-2-yl)methyl]-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]azanium;dichloride |
InChI |
InChI=1S/C20H19Cl4N5.2ClH/c1-2-3-4-29(9-19-25-15-5-11(21)12(22)6-16(15)26-19)10-20-27-17-7-13(23)14(24)8-18(17)28-20;;/h5-8H,2-4,9-10H2,1H3,(H,25,26)(H,27,28);2*1H |
InChI-Schlüssel |
FOUCFNRXKRILTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+](CC1=[NH+]C2=CC(=C(C=C2N1)Cl)Cl)CC3=NC4=CC(=C(C=C4N3)Cl)Cl.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



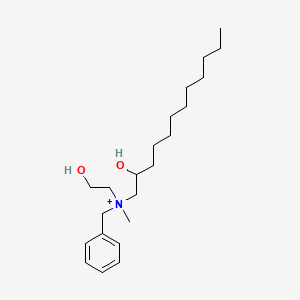
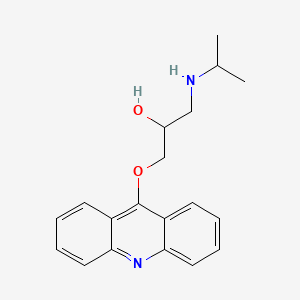
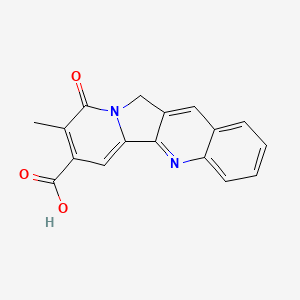
![ethyl N-[[(2-ethoxycarbonylhydrazino)-phenyl-phosphoryl]amino]carbamate](/img/structure/B12813648.png)
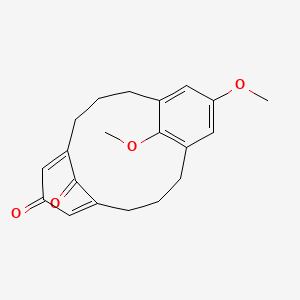
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12813665.png)
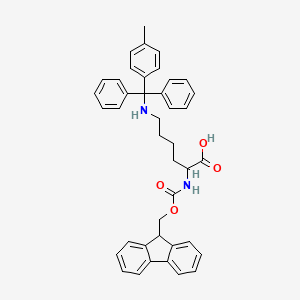

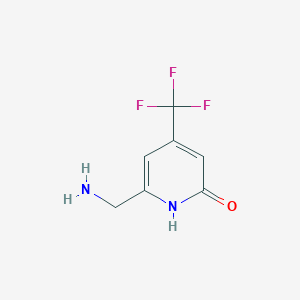
![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)
